N-hydroxy-3-nitrobenzamide
Description
N-hydroxy-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzene ring and a hydroxylamine (-NH-OH) group attached to the amide nitrogen. The nitro group enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets, while the hydroxy group may improve solubility and hydrogen-bonding capabilities .
Properties
CAS No. |
7335-34-4 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
N-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O4/c10-7(8-11)5-2-1-3-6(4-5)9(12)13/h1-4,11H,(H,8,10) |
InChI Key |
IUMZQPHTWYZQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-3-nitrobenzamide can be synthesized through the nitration of benzamide, followed by the introduction of a hydroxyl group. One common method involves the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzamide. The subsequent hydroxylation can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-amino-N-hydroxybenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Oxidation: 3-nitrobenzamide.
Scientific Research Applications
N-hydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit metalloproteases by chelating the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Functional Group Variations
N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide ()
- Structure : Differs by having a 4-methylphenyl group attached to the amide nitrogen.
- The hydroxy group retains hydrogen-bonding capacity, which may enhance target binding .
N-(3-chlorophenethyl)-4-nitrobenzamide ()
- Structure : Features a 4-nitro group and a 3-chlorophenethyl substituent.
- The chlorine atom may enhance antimicrobial activity through halogen bonding .
N-[3-(acetylamino)phenyl]-3-nitrobenzamide ()
- Structure: Includes an acetylamino group at the 3-position of the phenyl ring.
- Impact: The acetylamino group introduces additional hydrogen-bonding sites, improving interactions with enzymes like oxidoreductases. This compound exhibits moderate antimicrobial activity via enzyme inhibition .
Key Findings :
- Nitro Group Position : 3-Nitro derivatives (e.g., ) often show stronger antimicrobial activity than 4-nitro analogs (e.g., ), likely due to optimized steric and electronic interactions with targets .
- Hydroxy Group Role : Compounds with -NH-OH (e.g., ) may exhibit enhanced solubility and target specificity compared to alkyl-substituted analogs (e.g., N-butyl-3-hydroxybenzamide in ) .
- Heterocyclic Moieties : Thiophene () or benzothiazole () groups introduce planar structures that facilitate DNA intercalation, boosting anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
